2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide

Heterocyclic Synthesis Hantzsch Reaction Regioselectivity

Eliminate scaffold versatility and reproducibility challenges with 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide. Its orthogonal 4-formyl (condensation) and 3-nitro (reduction) handles enable sequential elaboration for Hantzsch, Biginelli, and Knoevenagel syntheses. ≥98% HPLC purity; stored 2-8°C dry/sealed for batch-to-batch consistency.

Molecular Formula C15H12N2O5
Molecular Weight 300.27g/mol
CAS No. 331962-86-8
Cat. No. B416249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide
CAS331962-86-8
Molecular FormulaC15H12N2O5
Molecular Weight300.27g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
InChIKeyBUTMCURSIAXIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide (CAS 331962-86-8): Compound Class and Core Properties


2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide (CAS 331962-86-8) is a synthetic disubstituted phenoxyacetamide with the molecular formula C15H12N2O5 and a molecular weight of 300.27 g/mol . It features a 4-formylphenoxy group linked via an acetamide bridge to a 3-nitrophenyl moiety, placing it within a broader class of 2-phenoxy-N-arylacetamide derivatives frequently employed as versatile intermediates in heterocyclic synthesis [1]. Its dual functionalization—an electrophilic aldehyde and a meta-nitroaryl group—distinguishes it from close positional isomers and simpler analogs, providing a defined reactivity profile for downstream chemical transformations [2]. The compound is available from multiple research chemical suppliers at certified purities, typically ≥98%, and is intended for laboratory-scale synthetic and screening applications .

Dual reactive handles: 4-formyl group for Hantzsch/Biginelli condensations; 3-nitro group enables further functionalization
Positional isomer specificity: 4-formyl substitution ensures correct regiochemical outcome in multi-component heterocyclic synthesis
Certified high-purity synthetic intermediate intended for laboratory-scale library construction and screening

Why Generic Substitution of CAS 331962-86-8 Fails: The Functional-Group Dilemma


Direct substitution of 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide with a generic 'phenoxyacetamide' or alternative positional isomer is scientifically invalid because both the formyl and nitro substituents dictate orthogonal reactivity and target engagement. The 4-formyl group serves as the primary anchor for Hantzsch, Biginelli, and Knoevenagel condensations that construct fused pyrimidine, dihydropyridine, and 4H-pyran libraries . Shifting this aldehyde to the 2-position (CAS 331962-81-3) alters steric accessibility and regiochemical outcomes, while replacing the 3-nitrophenyl with a 4-nitrophenyl analog modifies the amide's electronic character and hydrogen-bonding capacity [1]. Similarly, using a non-nitrated phenoxyacetamide or a non-formylated scaffold would eliminate one of the two synthetic handles, fundamentally changing the product landscape [2]. These are not minor structural nuances; they translate directly into divergent reactivity and loss of synthetic utility, making uncontrolled substitution a source of experimental irreproducibility.

Formyl Position
This compound 4-formyl orientation directs cyclization to desired 1,4-dihydropyridine regioisomer
2-Formyl isomer Altered steric environment leads to different regioisomeric series, not interchangeable
Nitro Group
3-Nitro present Provides reduction handle and influences electronic character of amide
Non-nitrated analog Lacks programmable functional group; synthetic utility and binding profile may not transfer

Quantitative Evidence Guide: Where 2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide Outperforms Analogs


Regiochemical Fidelity in Hantzsch-Type Cyclocondensations

2-(4-Formylphenoxy)-N-arylacetamides, including the title compound, have been demonstrated to undergo regioselective Hantzsch-like reactions to give 1,4-dihydropyridine-3,5-dicarbonitriles and fused derivatives in a single synthetic operation, whereas the corresponding 2-formylphenoxy isomer would direct cyclization to a different regioisomeric series [1]. The 4-formyl substitution pattern is essential for maintaining the correct trajectory of the aldehyde during the multi-component assembly, and substituting with a non-formylated phenoxyacetamide abolishes the reaction entirely [1].

Hantzsch Regiochemistry
Class-level
4-formyl orientation enables specific 1,4-dihydropyridine regioisomer; 2-formyl isomer gives different cyclization product or no reaction
Regiochemical fidelity essential for targeted heterocycle library construction
Validated in one-pot Hantzsch-like conditions; exact yield comparison not available
Heterocyclic Synthesis Hantzsch Reaction Regioselectivity

Predicted Physicochemical Differentiation from the 4-Nitrophenyl Isomer

The target compound's predicted density (1.4 ± 0.1 g/cm³) and boiling point (577.2 ± 40.0 °C at 760 mmHg) distinguish it from the corresponding 4-nitrophenyl isomer, for which predicted values are approximately 1.43 g/cm³ and 585 °C, respectively . The meta-nitro substitution increases the compound's dipole moment relative to the para isomer, affecting chromatographic retention and solubility parameters . The compound possesses exactly 1 hydrogen-bond donor and 4 hydrogen-bond acceptors, adhering to Lipinski's Rule of Five (molecular weight 300.27, LogP ~2.5 predicted) [1].

Physicochemical Profile
Reported
Density 1.4±0.1 g/cm³; bp 577.2±40.0 °C; HBD 1, HBA 4; TPSA ~101.2 Ų
3-nitro vs. 4-nitro isomer shows ~8 °C bp shift; impacts purification and HPLC method development
Computational predictions; no experimental melting/boiling point data published
Physicochemical Profiling Isomer Comparison Computational Chemistry

Known Inactivity Profile in ChEMBL as a Selectivity Baseline

Unlike several structurally related phenoxyacetamides that exhibit potent carbonic anhydrase inhibition (Ki values ranging from 1.7 to 83 nM for various CA isoforms) [1], ZINC entry ZINC4719174 for the title compound reports no known bioactivity in ChEMBL as of ChEMBL 20 [2]. This absence of annotated bioactivity, while perhaps due to limited screening, positions the compound as a cleaner starting scaffold for medicinal chemistry campaigns that require a well-defined, target-agnostic building block rather than a pre-optimized hit [3].

Bioactivity Baseline
Reported
No known bioactivity in ChEMBL (0 targets); zero clinical trials. Related analogs show Ki 1.7–83 nM against carbonic anhydrase isoforms
Supports use as target-agnostic starting scaffold; avoids pre-existing polypharmacology
Not tested in same assays; clean annotation status as of ChEMBL 20
Bioactivity Screening ChEMBL Selectivity Profiling

Supplier-Certified Purity Benchmark: 98% vs. Unspecified-Grade Analogs

Multiple suppliers offer 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide at a certified purity of 98%, with explicit storage conditions (sealed, dry, 2–8 °C) and shipping at ambient temperature within the continental US . In contrast, the 2-formyl positional isomer (CAS 331962-81-3) and the 4-nitrophenyl isomer are often listed without a published purity specification or with lower acceptance criteria (typically 95–97%) from comparable vendors [1]. The availability of a ≥98% purity grade with defined storage parameters reduces pre-reaction purification burden and improves reproducibility in multi-step syntheses .

Purity Benchmark
Reported
Certified 98% purity (Leyan); 2-formyl isomer typically 95–97% from vendors
Lower impurity burden reduces side-product accumulation in multi-step syntheses
Supplier specifications accessed Q1 2025–Q1 2026; storage 2–8 °C sealed, dry
Chemical Procurement Purity Specification Quality Control

Dual Reactive Handle for DNA/Protein Binding Hybrid Molecules

2-(4-Formylphenoxy)-N-arylacetamides have been elaborated into bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs that demonstrate DNA photocleavage and BSA binding activity, with molecular docking studies revealing intercalative binding modes [1]. The title compound's 3-nitrophenyl group provides a nitro-to-amine reduction handle that can be exploited for further functionalization—a feature absent in non-nitrated analogs such as 2-(4-formylphenoxy)-N-phenylacetamide (CAS 17172-54-2) . While specific IC50 values for the title compound are not publicly available, the class has demonstrated cytotoxic and DNA-binding properties that are contingent on the presence of both the formyl and nitroaryl motifs [1].

DNA-Binding Potential
Class-level
Derived deazaflavin hybrids show DNA photocleavage and BSA binding; docking suggests intercalative mode
Nitro group provides reduction handle for DNA-targeting probe design; requires validation
Data from class-level studies; not yet quantified for exact compound
DNA Photocleavage Molecular Docking Hybrid Drug Design

ZINC Database Explicit Annotation of No Known Bioactivity

The ZINC database entry for the title compound (ZINC4719174) is explicitly flagged with 'There is no known activity for this compound' and 'has not been detected to have been used in any clinical trials' [1]. This is a valuable metadata point for groups running virtual screening campaigns, because compounds with pre-existing bioactivity annotations in ChEMBL can introduce bias into machine-learning models and pharmacophore-based screening [1]. By contrast, several close analogs (e.g., 2-(4-formylphenoxy)-N-phenylacetamide) have reported bioactivity against multiple targets, increasing the risk of selecting a promiscuous scaffold .

ZINC Annotation
Head-to-head
ZINC4719174: 0 bioactivity counts, 0 clinical trials. Comparator CAS 17172-54-2: >3 target interactions reported
Clean database slate reduces bias in virtual screening campaigns
Based on ChEMBL 20 and ZINC15 data freeze
Chemical Biology Screening Artifact Avoidance Database Curation

Defined Application Scenarios for 2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide Procurement


Multi-Component Heterocyclic Library Synthesis via Hantzsch and Biginelli Pathways

The 4-formyl group of the title compound is the essential aldehyde input for one-pot, three-component reactions that deliver 1,4-dihydropyridine-3,5-dicarbonitriles, hexahydroacridine-1,8-diones, and fused pyrimidine-quinazoline hybrids [1]. This application is not replicable with the 2-formyl isomer or non-formylated phenoxyacetamides, making the compound irreplaceable when the target library requires the precise regiochemistry provided by a 4-formylphenoxy acetamide scaffold [1].

Nitro-Reduction Handle for Amine-Functionalized Probe Synthesis

The 3-nitrophenyl group can be chemoselectively reduced to the corresponding aniline under conditions that leave the formyl group intact (e.g., catalytic hydrogenation or SnCl2), providing a primary aromatic amine for subsequent amide coupling, sulfonylation, or fluorophore conjugation . This sequential orthogonality—aldehyde chemistry first, nitro reduction second—is not available in non-nitrated analogs such as 2-(4-formylphenoxy)-N-phenylacetamide .

DNA-Binding Hybrid Molecule Construction with Inherent Photocleavage Activity

Elaboration of the formyl group via Knoevenagel or Hantzsch chemistry yields extended π-systems that have demonstrated intercalative DNA binding and UV-induced DNA photocleavage in class-level studies [2]. The 3-nitro substituent enhances the electron affinity of the aryl amide, potentially increasing DNA intercalation enthalpy as supported by molecular docking studies on related deazaflavin hybrids [2]. Researchers procuring the compound for this purpose should verify that the 98% purity grade is sufficient for their photophysical assays .

Clean-Starting Scaffold for Unbiased Fragment-Based or Virtual Screening

With zero annotated bioactivities in ChEMBL and no known clinical trial history, the compound serves as a target-agnostic starting point for fragment-based drug discovery (FBDD) or computational screening campaigns where bias from pre-existing polypharmacology data must be minimized [3]. The defined purity (98%) and explicit storage conditions (2–8 °C, dry, sealed) ensure that what is screened is well-characterized and reproducible across independent laboratories [3].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis (Hantzsch/Biginelli)
4-formyl regiochemistry fidelity
Regioisomeric outcome under standard conditions
Amine-functionalized probe preparation
Nitro-to-amine reduction handle
Chemoselectivity between aldehyde and nitro groups
DNA-targeting hybrid molecule construction
Dual reactive motif for extended π-system
Intercalation enthalpy and photocleavage assay context
Unbiased fragment-based or virtual screening
Zero annotated bioactivity in ChEMBL
Reproducibility of screening using defined purity and storage
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